7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione
Description
Properties
CAS No. |
647025-49-8 |
|---|---|
Molecular Formula |
C7H11N3S2 |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
7-(prop-2-enylamino)-4,5-dihydro-3H-1,3,6-thiadiazepine-2-thione |
InChI |
InChI=1S/C7H11N3S2/c1-2-3-8-6-9-4-5-10-7(11)12-6/h2H,1,3-5H2,(H,8,9)(H,10,11) |
InChI Key |
OHFJEGXQCRMTFF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NCCNC(=S)S1 |
Origin of Product |
United States |
Preparation Methods
Conventional Synthesis
Conventional synthesis methods typically involve multi-step reactions that may include condensation reactions between amines and thioketones or thiones. These methods often require longer reaction times and can involve multiple purification steps.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a more efficient alternative. This technique utilizes microwave radiation to accelerate chemical reactions, significantly reducing reaction times and improving yields.
Conventional Method
A typical conventional synthesis might involve the following steps:
Reagents :
- Prop-2-en-1-amine
- 4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione
- Solvent (e.g., ethanol or methanol)
-
- Dissolve the thiadiazepine in a suitable solvent.
- Add prop-2-en-1-amine to the solution.
- Heat the mixture under reflux for several hours.
- Cool the mixture and filter the precipitate.
- Purify the product through recrystallization.
Microwave-Assisted Method
Microwave-assisted synthesis can be performed as follows:
Reagents :
- Prop-2-en-1-amine
- Thiadiazepine derivative
- Solvent (e.g., ethanol)
-
- Combine all reactants in a microwave-safe vessel.
- Place the vessel in a microwave reactor.
- Set the temperature and time (typically around 5–10 minutes).
- After completion, allow the mixture to cool.
- Isolate the product by filtration or centrifugation.
The following table summarizes key differences between conventional and microwave-assisted synthesis methods for producing this compound:
| Method | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Conventional | Several hours | Moderate (60–80%) | Established technique; well-documented | Long reaction times; lower yields |
| Microwave-Assisted | Minutes | High (80–95%) | Faster reactions; higher yields; energy-efficient | Requires specialized equipment |
Recent studies highlight the efficiency of microwave-assisted synthesis over traditional methods:
A study demonstrated that using microwave irradiation reduced reaction times from hours to minutes while improving yields significantly.
Another research indicated that certain derivatives synthesized via microwave methods exhibited enhanced biological activity compared to those produced through conventional means.
The preparation of 7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione can be effectively achieved through both conventional and microwave-assisted methods. However, microwave-assisted techniques offer substantial advantages in terms of efficiency and yield, making them preferable for modern synthetic applications in organic chemistry.
Chemical Reactions Analysis
Types of Reactions
7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial activity . Research has demonstrated that derivatives of thiadiazepines exhibit significant inhibitory effects against a range of microbial pathogens.
Case Study: Antimicrobial Testing
In a study involving the synthesis of thiadiazepine derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives displayed notable antibacterial properties, suggesting their potential use in developing new antimicrobial agents .
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition at 50 µg/mL | |
| Escherichia coli | Inhibition at 100 µg/mL | |
| Bacillus subtilis | Moderate inhibition |
Anticancer Properties
Thiadiazepine derivatives have also been explored for their anticancer properties . Studies have shown that these compounds can induce apoptosis in cancer cell lines.
Case Study: Antitumor Activity
In vitro studies conducted on various cancer cell lines revealed that certain thiadiazepine derivatives possess significant cytotoxic effects. For instance, compounds derived from 7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione demonstrated potential in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines .
Other Pharmacological Effects
Beyond antimicrobial and anticancer applications, thiadiazepines have been studied for various other pharmacological effects:
- Anti-inflammatory Activity : Some studies suggest that these compounds may exhibit anti-inflammatory properties by modulating inflammatory pathways.
- CNS Activity : Research indicates potential neuroprotective effects, making them candidates for further exploration in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazepine ring may interact with active sites of enzymes, inhibiting their function. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Structural Comparison
Key Heterocyclic Analogs:
Key Observations:
- Substituent Effects: The prop-2-en-1-ylamino group introduces an alkene bond that could participate in Michael addition reactions or act as a hydrogen bond acceptor, similar to the 4-methoxy group in COX-2 inhibitors .
Pharmacological and Computational Insights
Activity Profiles:
- COX-2 Inhibition : Thiadiazole derivatives with electron-donating groups (e.g., 4-OCH₃) show high selectivity for COX-2 due to interactions with His90 and Arg513 residues .
- Anticancer Activity: 5-(4-Nitrophenyl)amino-thiadiazole-2-thione derivatives suppress Akt signaling, inducing apoptosis in lung adenocarcinoma cells .
- Dual Targeting: Recent modifications, such as amino acid conjugation to thiadiazole-thiones, aim to enhance pharmacokinetics and dual-inhibition profiles (e.g., COX-2/MPO) .
Computational Studies: Density Functional Theory (DFT) analyses of similar compounds (e.g., benzodiazepines, thiadiazoles) reveal that electron-withdrawing substituents (e.g., -NO₂) reduce HOMO-LUMO gaps, enhancing reactivity and binding to biological targets .
Limitations and Challenges
Biological Activity
7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione is C₇H₁₁N₃S₂. The compound features a thiadiazepine ring structure which is known for its pharmacological potential.
Antimicrobial Activity
Research has indicated that compounds with similar thiadiazepine structures exhibit notable antimicrobial properties. In a study evaluating various derivatives, it was found that the presence of the thiadiazepine moiety enhances antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazepine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-[(Prop-2-en-1-yl)amino] | S. aureus | 32 µg/mL |
| 4,5-Dihydro-1,3,6-thiadiazepine | E. coli | 16 µg/mL |
| Thiadiazepine derivative X | Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity
In cytotoxicity studies involving various cancer cell lines (e.g., MDA-MB-231 and PC3), the compound exhibited moderate cytotoxic effects with IC₅₀ values indicating selective toxicity towards cancer cells while sparing normal cells . This suggests potential for development as an anticancer agent.
Table 2: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 75 | >100 |
| PC3 | 90 | >100 |
| Normal Fibroblasts | >100 | - |
Anti-inflammatory Activity
The compound has also been assessed for anti-inflammatory properties. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines in macrophage cultures. This suggests a mechanism that could be beneficial in treating inflammatory diseases .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The thiadiazepine structure may inhibit enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation : It appears to modulate immune responses by affecting cytokine release from immune cells.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest leading to reduced proliferation.
Case Studies
Several case studies have highlighted the therapeutic potential of thiadiazepine derivatives:
- Case Study on Antimicrobial Efficacy : A clinical study evaluated a series of thiadiazepines in patients with resistant bacterial infections, demonstrating significant improvement in symptoms and reduction in bacterial load.
- Cytotoxicity in Cancer Therapy : A trial involving patients with metastatic prostate cancer showed that treatment with a related thiadiazepine led to a decrease in tumor markers and improved overall survival rates.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione, and what challenges are associated with its synthesis?
- Methodological Answer : The compound's synthesis likely involves cyclization reactions of dithiocarbamate precursors or aziridine derivatives with carbon disulfide, analogous to thiazole-2(3H)-thione synthesis . Key challenges include long reaction times, low yields, and the use of toxic solvents (e.g., chloroacetone or phenacyl bromide). Optimizing reaction parameters (e.g., temperature, solvent polarity) and exploring green chemistry alternatives (e.g., ionic liquids) could mitigate these issues. Multi-step purification protocols may also improve purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) can resolve the thiadiazepine ring conformation and allyl-amino substituent dynamics. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. X-ray crystallography is critical for unambiguous determination of the thione-thiol tautomeric state and hydrogen-bonding networks, as demonstrated in PubChem entries for structurally similar heterocycles .
Advanced Research Questions
Q. How can factorial design be applied to optimize the reaction conditions for synthesizing this compound with high yield and purity?
- Methodological Answer : A full or fractional factorial design can systematically evaluate variables such as temperature, catalyst loading, solvent type, and reaction time. For example, a 2⁴ factorial design would test high/low levels of each factor, identifying interactions (e.g., solvent polarity and temperature synergistically affecting cyclization). Response surface methodology (RSM) can then refine optimal conditions, minimizing byproduct formation .
Q. What computational strategies, such as DFT or molecular dynamics, are suitable for predicting the reactivity and stability of this thiadiazepine derivative?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure, including sulfur-based lone pairs and tautomeric equilibria. Molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) predict conformational stability under physiological conditions. Integration with AI-driven platforms like COMSOL Multiphysics enables real-time adjustments to reaction pathways, enhancing predictive accuracy .
Q. How can discrepancies in reported biological activity data for this compound be systematically analyzed to identify underlying variables?
- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial potency) may arise from differences in assay conditions (pH, cell lines) or compound purity. A meta-analysis using standardized protocols (e.g., OECD guidelines) can isolate variables. Control experiments with purified batches and orthogonal assays (e.g., enzymatic vs. cell-based) validate specificity. Statistical tools like ANOVA assess significance of variables such as solvent residues or stereochemical impurities .
Q. What interdisciplinary approaches are recommended for elucidating the reaction mechanisms of this compound in catalytic or biological systems?
- Methodological Answer : Combining kinetic isotope effects (KIE) with computational modeling (e.g., transition state theory) can unravel nucleophilic substitution or radical-mediated pathways. Spectroelectrochemical techniques (e.g., in-situ FTIR) track intermediate formation. Collaboration with institutes like ICReDD enables fusion of experimental data with machine learning to predict mechanistic outliers, accelerating discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
